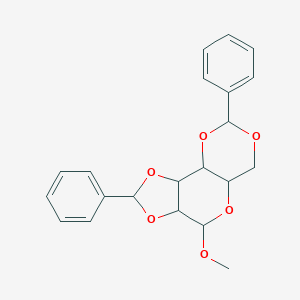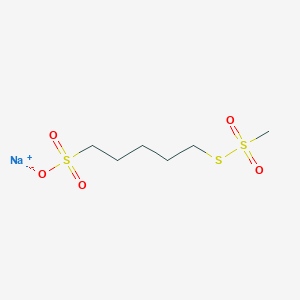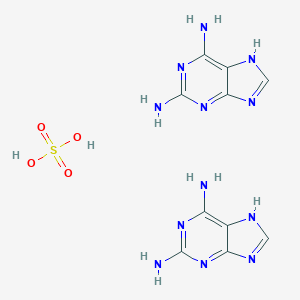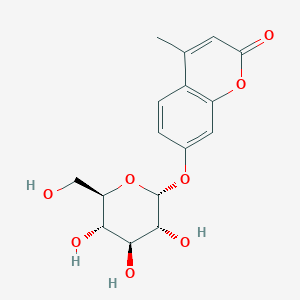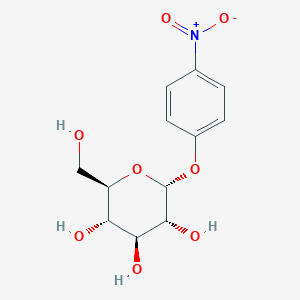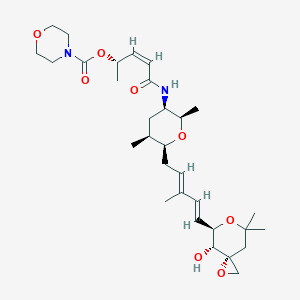
(+)-Meayamycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Meayamycin B is a natural product that has been isolated from the culture broth of the marine-derived actinomycete, Streptomyces sp. Meandmyco AC7. It is a potent inhibitor of cancer cell growth and has gained significant attention for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of (+)-Meayamycin B is not fully understood. However, it has been suggested that it inhibits the activity of the proteasome, a complex enzyme that plays a critical role in the degradation of proteins. By inhibiting the proteasome, (+)-Meayamycin B may prevent the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (+)-Meayamycin B has several biochemical and physiological effects. It has been shown to induce the accumulation of ubiquitinated proteins, indicating that it inhibits proteasome activity. It has also been shown to induce the activation of the unfolded protein response, a cellular stress response that is activated in response to the accumulation of misfolded proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (+)-Meayamycin B in lab experiments is its potency. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. However, one of the limitations of using (+)-Meayamycin B is its complexity. The synthesis of (+)-Meayamycin B is a complex process that requires several steps, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the research on (+)-Meayamycin B. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of (+)-Meayamycin B may help to identify new targets for cancer treatment. Another direction is to investigate its potential use in combination with other cancer treatments. Studies have shown that combining (+)-Meayamycin B with other cancer treatments may enhance its effectiveness. Finally, future research may focus on developing new synthesis methods for (+)-Meayamycin B that are more efficient and cost-effective.
Conclusion
In conclusion, (+)-Meayamycin B is a natural product that has gained significant attention for its potential use in cancer treatment. The synthesis of (+)-Meayamycin B is a complex process that involves several steps. Studies have shown that (+)-Meayamycin B inhibits the growth of various cancer cell lines and induces cell cycle arrest and apoptosis. Its mechanism of action is not fully understood, but it is thought to inhibit the activity of the proteasome. Further research may focus on understanding its mechanism of action, investigating its potential use in combination with other cancer treatments, and developing new synthesis methods.
Métodos De Síntesis
The synthesis of (+)-Meayamycin B is a complex process that involves several steps. The first step is the synthesis of the key intermediate, 4-epi-isoformamide. This intermediate is then subjected to a series of reactions, including a diastereoselective aldol reaction, a Wittig reaction, and a selective reduction to produce the final product, (+)-Meayamycin B.
Aplicaciones Científicas De Investigación
(+)-Meayamycin B has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Studies have also demonstrated that (+)-Meayamycin B induces cell cycle arrest and apoptosis in cancer cells.
Propiedades
Número CAS |
1020210-12-1 |
|---|---|
Nombre del producto |
(+)-Meayamycin B |
Fórmula molecular |
C31H48N2O8 |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
[5-[[(2R,3R,5R,6S)-6-[5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1 |
Clave InChI |
LWHSGUXHAJKMME-YXWNKITCSA-N |
SMILES isomérico |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)N4CCOCC4 |
SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |
SMILES canónico |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |
Sinónimos |
Meayamycin B; SCHEMBL1615203; CHEMBL3221256; LWHSGUXHAJKMME-YXWNKITCSA-N; (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



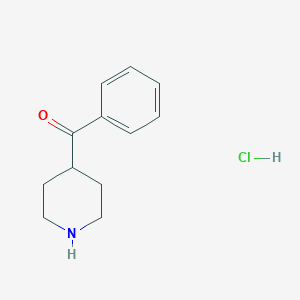
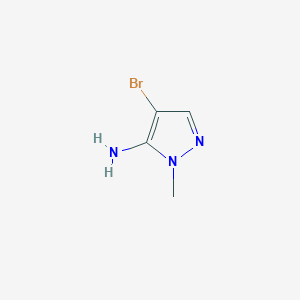
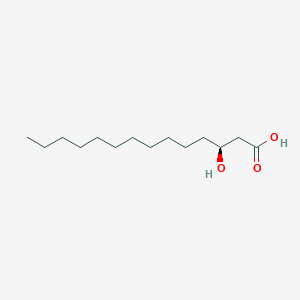
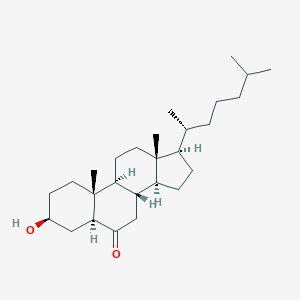
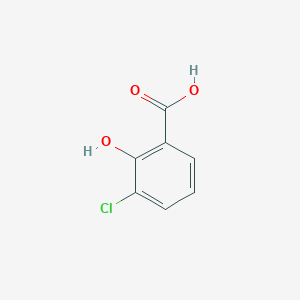

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
